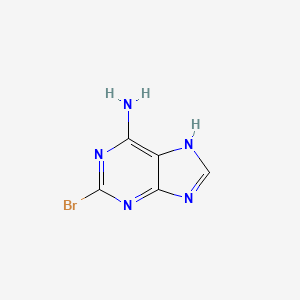

2-Bromo-9H-purin-6-amine

Übersicht

Beschreibung

2-Bromo-9H-purin-6-amine is a brominated purine derivative that serves as a versatile intermediate in the synthesis of various nucleoside analogues and ligands. The presence of the bromine atom at the 6th position on the purine ring makes it a reactive site for nucleophilic aromatic substitution (S_NAr) reactions, which can be exploited to introduce various functional groups, thereby creating a diverse array of compounds with potential biological activity .

Synthesis Analysis

The synthesis of this compound derivatives has been explored in several studies. For instance, the 2-amine-9H-purine scaffold was developed into a potent ligand for the bromodomain of human BRD9 through iterative structure-based design . Another study reported the synthesis of 6-bromopurine nucleosides, including the guanosine derivative N(2)-2',3',5'-tetraacetyl-6-bromopurine ribonucleoside, which was synthesized for the first time. These brominated nucleosides were found to undergo facile S_NAr reactions with various nucleophiles, leading to high yields of substitution products . Additionally, N-Methoxy-9-methyl-9H-purin-6-amines with different 2-substituents were synthesized by N-methylation of known 6-chloropurines, followed by chlorine displacement, demonstrating the versatility of the purine scaffold in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by the purine ring system, which can exhibit tautomerism. Variations in the amino/imino tautomer ratio among compounds with different 2-substituents have been observed, and these tautomers can be identified using NMR methods . The induced-fit pocket plasticity of the BRD9 bromodomain upon binding to the 2-amine-9H-purine ligand also highlights the significance of the molecular structure in protein-ligand interactions .

Chemical Reactions Analysis

The chemical reactivity of this compound is primarily centered around the bromine atom, which is susceptible to nucleophilic attack. The S_NAr reactions with 6-bromopurine nucleosides have been shown to proceed with high selectivity and yield, even with weakly nucleophilic aromatic amines. These reactions occur at the C6 position without affecting the acetyl-protected ribose, allowing for the synthesis of C6-arylamine derivatives of adenosine and 2'-deoxyadenosine . Furthermore, the treatment of N-methoxy-9-methyl-9H-purin-6-amines with benzyl bromide resulted in N-7- and N6-benzylated compounds, with the former being the major products .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the substituents on the purine ring. The presence of strongly electronegative substituents at the C-2 position can significantly reduce the reactivity of the compound under certain reaction conditions . The binding of the 2-amine-9H-purine ligand to the BRD9 bromodomain does not exhibit cytotoxic effects in HEK293 cells, indicating a favorable safety profile for this class of compounds . Additionally, the ligand's ability to displace the BRD9 bromodomain from chromatin in bioluminescence proximity assays without affecting the BRD4/histone complex suggests a degree of selectivity in its biological interactions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of N-Methoxy-9-methyl-9H-purin-6-amines : These compounds, with various substituents at the 2 positions, were synthesized from known 6-chloropurines. They show significant variations in amino/imino tautomer ratios, providing insights into the chemical behavior and potential applications of 2-Bromo-9H-purin-6-amine in synthetic chemistry (Roggen & Gundersen, 2008).

Binding Properties in Bromodomain Studies : The 2-amine-9H-purine scaffold, a related structure, has been developed into a potent nanomolar ligand for the bromodomain of human BRD9. This demonstrates the use of this compound in studying protein-ligand interactions and pocket plasticity in proteins (Picaud et al., 2015).

Use in Organic Synthesis : It's utilized in the synthesis of 9-aryl-9H-purin-6-amines, showcasing its role in the formation of complex organic structures, which might have implications in drug design and material sciences (El-bayouki, Nielsen, & Pedersen, 1985).

Biological Applications

Antimycobacterial and Antiprotozoal Activity : 2-Substituted N-methoxy-9-methyl-9H-purin-6-amines, closely related to this compound, have shown potential antimycobacterial and antiprotozoal activities. This suggests possible applications in developing new antimicrobial agents (Roggen et al., 2011).

- in-6-amine in the development of new antibacterial agents (Govori, 2017).

Synthesis of Acyclic Nucleoside and Nucleotide Analogs : this compound derivatives are used in the synthesis of acyclic nucleoside and nucleotide analogs, which are important in medicinal chemistry and the development of antiviral drugs (Janeba, Holý, & Masojídková, 2000).

Inhibitors in Pharmacological Studies : It's used in the design and synthesis of novel aldose reductase inhibitors, which could be crucial in treating diabetic complications (Zhu et al., 2022).

In vitro Antibacterial Evaluation : There's ongoing research on compounds containing the purine moiety for their antibacterial properties, indicating a potential application in the development of new antibacterial drugs (Govori, 2017).

Wirkmechanismus

Target of Action

2-Bromo-9H-purin-6-amine is a derivative of purine, a heterocyclic compound that has received attention recently due to its potential in targeting various cancers . The primary targets of this compound are likely to be certain receptor proteins involved in cancer cell proliferation and survival . .

Mode of Action

Purine derivatives are known to interact with their targets, leading to changes that can inhibit the growth and proliferation of cancer cells . The compound’s interaction with its targets could involve binding to the active sites of the target proteins, thereby inhibiting their function .

Biochemical Pathways

Purine derivatives are known to affect various biochemical pathways involved in cell proliferation and survival . The downstream effects of these pathway alterations could include reduced cancer cell growth and increased cell death .

Result of Action

Given its potential anticancer activity, the compound could be expected to induce changes at the molecular and cellular levels that result in inhibited cancer cell growth and proliferation .

Biochemische Analyse

Biochemical Properties

Purine derivatives have been studied extensively for their potential in targeting various cancers

Cellular Effects

Purine derivatives have been shown to have significant anticancer activities against targeted receptor proteins

Metabolic Pathways

Purine metabolism is a well-studied area, and purines are biologically synthesized as nucleotides, i.e., bases attached to ribose 5-phosphate .

Eigenschaften

IUPAC Name |

2-bromo-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZULIHZICLSQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403959 | |

| Record name | 2-Bromo-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28128-25-8 | |

| Record name | 28128-25-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic Acid](/img/structure/B1335232.png)

![3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1335261.png)

![2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1335269.png)